5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a chlorinated and methylated pyridine ring. The presence of the boron atom makes this compound particularly useful in various chemical reactions, especially in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, are often used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
Similar compounds are known to participate in various types of coupling reactions, such as the buchwald-hartwig cross coupling reaction, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling . These reactions involve the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in organic synthesis.
Biochemical Pathways
The compound’s potential involvement in various coupling reactions suggests that it could influence a wide range of biochemical pathways, particularly those involving the formation of carbon-carbon and carbon-heteroatom bonds .
Result of Action
Given its potential role in various coupling reactions, it could facilitate the synthesis of a wide range of organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the chlorination and methylation of pyridine to obtain 5-chloro-4-methylpyridin-2-amine.
Borylation: The key step involves the borylation of the chlorinated and methylated pyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid moiety allows for Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Oxidizing and Reducing Agents: Depending on the desired transformation.
Major Products: The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
Biology and Medicine:
Drug Development: Serves as an intermediate in the synthesis of potential therapeutic agents.
Biological Probes: Used in the development of probes for studying biological processes.
Industry:
Material Science: Incorporated into materials with specific electronic or optical properties.
Agrochemicals: Used in the synthesis of compounds with pesticidal or herbicidal activity.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronic acid derivative with similar reactivity.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Shares structural similarities but contains a phosphorus atom instead of nitrogen.
Uniqueness:
Structural Features: The presence of both chlorine and methyl groups on the pyridine ring, along with the boronic acid moiety, makes this compound unique.
Reactivity: Its ability to undergo a wide range of chemical reactions, particularly coupling reactions, sets it apart from other similar compounds.
Properties
IUPAC Name |
5-chloro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BClN2O2/c1-7-8(14)6-16-10(15)9(7)13-17-11(2,3)12(4,5)18-13/h6H,1-5H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQRQWPAXSJNNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CN=C2N)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.